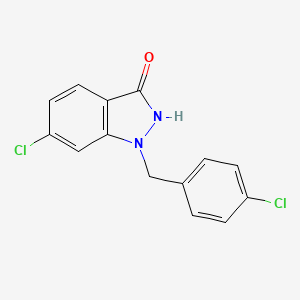

1-(p-Chlorobenzyl)-6-chloro-1H-indazol-3-ol

Description

1-(p-Chlorobenzyl)-6-chloro-1H-indazol-3-ol (C₁₄H₁₀Cl₂N₂O) is a di-substituted indazole derivative featuring a p-chlorobenzyl group at the 1-position and a chloro substituent at the 6-position of the indazole ring. Key physicochemical data include:

Properties

CAS No. |

1029-29-4 |

|---|---|

Molecular Formula |

C14H10Cl2N2O |

Molecular Weight |

293.1 g/mol |

IUPAC Name |

6-chloro-1-[(4-chlorophenyl)methyl]-2H-indazol-3-one |

InChI |

InChI=1S/C14H10Cl2N2O/c15-10-3-1-9(2-4-10)8-18-13-7-11(16)5-6-12(13)14(19)17-18/h1-7H,8H2,(H,17,19) |

InChI Key |

DPCGVKRVIVMNTA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CN2C3=C(C=CC(=C3)Cl)C(=O)N2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-(4-chlorobenzyl)-1H-indazol-3(2H)-one typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-chlorobenzyl chloride and 6-chloroindazole.

N-Alkylation: The 4-chlorobenzyl chloride is reacted with 6-chloroindazole in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) to form the N-alkylated product.

Cyclization: The N-alkylated intermediate undergoes cyclization under acidic conditions to form the final product, 6-Chloro-1-(4-chlorobenzyl)-1H-indazol-3(2H)-one.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-(4-chlorobenzyl)-1H-indazol-3(2H)-one can undergo various chemical reactions, including:

Substitution Reactions: The chloro groups in the compound can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted indazole derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds.

Scientific Research Applications

6-Chloro-1-(4-chlorobenzyl)-1H-indazol-3(2H)-one has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-1-(4-chlorobenzyl)-1H-indazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Substituent Effects

3-Chloro-1H-indazol-6-ol (CAS 116570-49-1)

Comparison :

- The absence of the p-chlorobenzyl group in 3-chloro-1H-indazol-6-ol reduces its molecular weight (168.58 vs. 297.16 g/mol) and likely decreases lipophilicity.

- The higher pKa (8.73 vs.

3-[4-(4-Chlorobenzoylamino)-1,3-dimethylpyrazol-5-yl]indole (Compound 6b)

Comparison :

- The indole core in 6b differs from the indazole in the target compound, altering electronic distribution and hydrogen-bonding capacity.

- The benzoylamino and dimethylpyrazole substituents increase molecular complexity and may enhance thermal stability (higher melting point: 243–244 °C).

Pharmaceutical Analogs: Functional Group Variations

Indomethacin (1-(p-Chlorobenzoyl)-2-methyl-6-methoxy-3-indoleacetic acid)

Comparison :

- The carboxylic acid moiety in Indomethacin enhances solubility in physiological conditions compared to the hydroxyl group in the target compound.

- The 6-methoxy group may reduce metabolic degradation compared to the 6-chloro substituent.

Data Table: Comparative Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | pKa | Key Substituents |

|---|---|---|---|---|---|

| 1-(p-Chlorobenzyl)-6-chloro-1H-indazol-3-ol | C₁₄H₁₀Cl₂N₂O | 297.16 | N/A | N/A | 1-(p-Cl-benzyl), 6-Cl, 3-OH |

| 3-Chloro-1H-indazol-6-ol | C₇H₅ClN₂O | 168.58 | 210 | 8.73 | 3-Cl, 6-OH |

| Compound 6b | C₂₀H₁₇ClN₄O | 364.83 | 243–244 | N/A | Indole core, 4-Cl-benzoylamino |

| Indomethacin | C₁₉H₁₆ClNO₄ | 357.79 | 155–162 | 4.5 (COOH) | 1-(p-Cl-benzoyl), 6-OMe, COOH |

Research Findings

- Substituent Effects: The p-chlorobenzyl group in the target compound increases steric bulk and lipophilicity compared to simpler analogs like 3-chloro-1H-indazol-6-ol .

- Biological Implications :

- Indazole derivatives (e.g., the target compound) often exhibit kinase inhibitory activity, whereas indole derivatives (e.g., Compound 6b) are associated with GPCR modulation .

Biological Activity

1-(p-Chlorobenzyl)-6-chloro-1H-indazol-3-ol is a synthetic compound belonging to the indazole family, characterized by its unique structural features. Its molecular formula is C14H12ClN2O, with a molecular weight of approximately 258.7 g/mol. This compound has garnered interest in medicinal chemistry due to its diverse biological activities, particularly in cancer and inflammatory disease contexts.

The biological activity of 1-(p-Chlorobenzyl)-6-chloro-1H-indazol-3-ol is attributed to its ability to interact with specific molecular targets involved in critical cellular processes. Notably, it has been identified as an inhibitor of phosphoinositide 3-kinase δ (PI3Kδ), a key enzyme in signaling pathways that regulate cell growth and survival. This inhibition can lead to reduced proliferation of cancer cells and modulation of inflammatory responses.

Biological Activities

Research has demonstrated that 1-(p-Chlorobenzyl)-6-chloro-1H-indazol-3-ol exhibits several important biological activities:

- Anticancer Activity : The compound has shown significant potential as an anticancer agent, particularly against various tumor cell lines. In vitro studies indicate that it can induce apoptosis and inhibit cell proliferation in cancer models.

- Anti-inflammatory Properties : The compound's role as an anti-inflammatory agent has been highlighted through its ability to inhibit key inflammatory mediators, making it a candidate for treating inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines; inhibits proliferation | |

| Anti-inflammatory | Inhibits inflammatory mediators | |

| Antimicrobial | Exhibits antimicrobial properties against various pathogens |

Case Studies

Several studies have investigated the biological effects of 1-(p-Chlorobenzyl)-6-chloro-1H-indazol-3-ol:

- In Vitro Cytotoxicity Studies : A study evaluated the cytotoxic effects of the compound on human cancer cell lines such as HeLa and K562. Results indicated an IC50 value indicating effective cytotoxicity while maintaining low toxicity towards normal cells .

- Mechanistic Insights : Another investigation focused on the mechanism by which this compound exerts its anticancer effects, revealing that it modulates apoptotic pathways and significantly reduces cell viability through PI3Kδ inhibition .

Derivatives and Structural Modifications

The synthesis of derivatives from 1-(p-Chlorobenzyl)-6-chloro-1H-indazol-3-ol has been explored to enhance its biological activity. Modifications at various positions on the indazole ring can lead to compounds with improved efficacy against specific targets.

Table 2: Structural Derivatives and Their Activities

| Compound Name | Structural Features | Notable Activity |

|---|---|---|

| 6-Chloro-1H-indazole | Chloro group at position 6 | Lacks p-chlorobenzyl substituent |

| 4-Chlorobenzyl-1H-indazole | Benzyl group at position 4 | Different substitution pattern |

| 6-Chloro-1-(4-chlorobenzyl)-1H-indazol-3-one | Contains both chloro and benzyl groups | Enhanced biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.